3-Cyclopropyl-3-(methoxymethyl)azetidine

説明

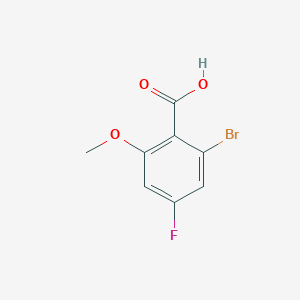

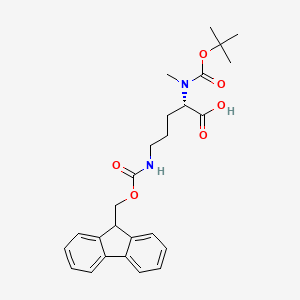

3-Cyclopropyl-3-(methoxymethyl)azetidine is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of azetidines, such as this compound, can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis

The InChI code for this compound is1S/C8H15NO/c1-10-6-8(4-9-5-8)7-2-3-7/h7,9H,2-6H2,1H3 . The compound has a total of 9 heavy atoms . Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 141.21 g/mol . The compound has a topological polar surface area of 21.3 Ų and a complexity of 97.1 .科学的研究の応用

3-Cyclopropyl-3-(methoxymethyl)azetidine is a chemical compound of interest in various scientific research fields. While specific studies directly involving this compound were not identified, insights can be drawn from research on structurally related compounds and their applications in scientific research.

Research Applications

Drug Development and Cancer Research : Compounds structurally related to azetidines, such as 5-Azacytidine, have been explored for their anticancer properties, particularly in treating acute myelogenous leukemia. Azacytidine, a nucleoside analog, demonstrates antineoplastic effects through interference with nucleic acid metabolism, highlighting the potential of azetidine derivatives in drug development and cancer therapeutics (D. V. Von Hoff et al., 1976).

Chemical Biology and Biochemistry : Azetidine and its derivatives, such as 1-Methylcyclopropene, have been studied for their role in inhibiting ethylene action in plants, indicating their utility in post-harvest biology and technology. This research illustrates the broad applicability of cyclopropyl and azetidine compounds in studying plant physiology and developing agricultural technologies (S. Blankenship & J. Dole, 2003).

Pharmacological Studies : The pharmacological properties of azetidine derivatives, as seen in drugs like Azacitidine, used for treating myelodysplastic syndromes and acute myeloid leukemia, underline the importance of such compounds in medical research and therapy development. These studies provide a foundation for exploring the therapeutic potential of this compound in similar contexts (L. Scott, 2016).

Safety and Hazards

The compound is classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H315, H318, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

特性

IUPAC Name |

3-cyclopropyl-3-(methoxymethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-10-6-8(4-9-5-8)7-2-3-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUDNSHBTOIQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CNC1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 4-(dimethylamino)-, 2-[(cyclopentylamino)thioxomethyl]hydrazide](/img/structure/B1383513.png)

![3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B1383515.png)

![2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B1383517.png)

![4,8-Bis(n-octyloxy)benzo[1,2-b:4,5-b']dithiophene-2,6-dicarbaldehyde](/img/structure/B1383524.png)

![6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide](/img/structure/B1383528.png)